molecular formula C13H21NO5 B6192706 2-[(tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2648948-60-9

2-[(tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B6192706
CAS No.: 2648948-60-9
M. Wt: 271.3
InChI Key:
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Description

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The compound has a complex structure with a bicyclic structure, an amine group that is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid group.


Chemical Reactions Analysis

The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 227.26 . The IUPAC name is 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid .

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid' involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "2-aminomethylcyclohexanone", "tert-butyl chloroformate", "methanol", "sodium hydroxide", "acetic anhydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate in the presence of sodium hydroxide to yield 2-[(tert-butoxy)carbonyl]-2-aminomethylcyclohexanone", "Reductive amination of 2-[(tert-butoxy)carbonyl]-2-aminomethylcyclohexanone with formaldehyde in methanol to yield 2-[(tert-butoxy)carbonyl]-1-(methoxymethyl)cyclohexanone", "Cyclization of 2-[(tert-butoxy)carbonyl]-1-(methoxymethyl)cyclohexanone with acetic anhydride in acetic acid to yield 2-[(tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-one", "Hydrolysis of 2-[(tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-one with hydrochloric acid to yield 2-[(tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid", "Deprotection of the tert-butoxy and methoxymethyl groups with sodium bicarbonate in water and extraction with diethyl ether to yield the final product" ] }

CAS No.

2648948-60-9

Molecular Formula

C13H21NO5

Molecular Weight

271.3

Purity

95

Origin of Product

United States

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